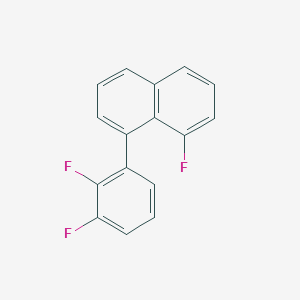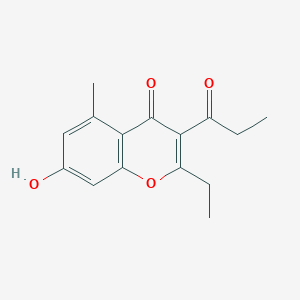
2-Ethyl-7-hydroxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. This particular compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Commonly used catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
For industrial production, the Pechmann reaction is often optimized to enhance yield and efficiency. This may involve the use of green solvents and catalysts to minimize environmental impact. Additionally, continuous flow reactors and other advanced technologies can be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one are primarily mediated through its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial activities.
4-methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer potential.
Uniqueness
2-ethyl-7-hydroxy-5-methyl-3-propionyl-4H-chromen-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activities. Its specific substitutions at the 2, 3, 5, and 7 positions enhance its versatility and potential for various applications .
Properties
CAS No. |
62036-43-5 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-ethyl-7-hydroxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C15H16O4/c1-4-10(17)14-11(5-2)19-12-7-9(16)6-8(3)13(12)15(14)18/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
SBFGHBUNYIJICS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




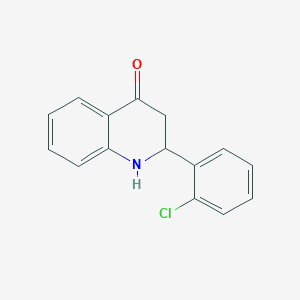
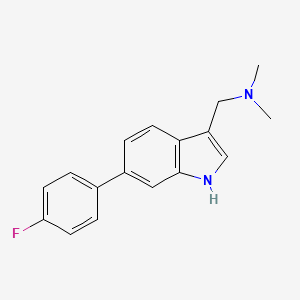


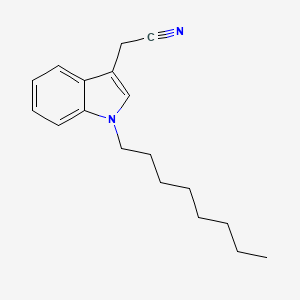
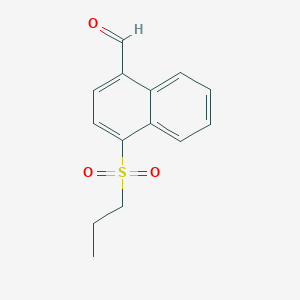

![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
